molecular formula C9H5ClO2 B1346102 3-(3-Chlorophenyl)propiolic acid CAS No. 7396-28-3

3-(3-Chlorophenyl)propiolic acid

Cat. No. B1346102
CAS RN: 7396-28-3
M. Wt: 180.59 g/mol
InChI Key: FRTZPNZKFMZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propiolic acid is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 .


Molecular Structure Analysis

The InChI code for 3-(3-Chlorophenyl)propiolic acid is 1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) . This indicates the presence of a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position) and a propiolic acid group (a three-carbon chain with a terminal carboxylic acid group).


Physical And Chemical Properties Analysis

3-(3-Chlorophenyl)propiolic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic Characterization and Quantum Chemical Calculations : Studies have been conducted on related chlorophenyl compounds, focusing on their molecular structure and properties. For instance, 3-Chlorophenyl boronic acid has been characterized using quantum chemical calculations and spectral techniques, providing insights into its spectroscopic properties and molecular interactions (Jeelani et al., 2020).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Some derivatives of chlorophenyl compounds have demonstrated significant antimicrobial properties. For example, compounds involving 3-chlorophenyl groups have shown efficacy against various bacterial strains (Rehman et al., 2016).
  • Antioxidant Activity : Research indicates that certain chlorophenyl derivatives exhibit antioxidant properties, although their effectiveness in neutralizing superoxide radicals may vary (Arutyunyan et al., 2012).

Environmental Applications

  • Removal of Environmental Contaminants : Studies on chlorophenols, closely related to 3-(3-Chlorophenyl)propiolic acid, have explored their removal from aqueous media. This is crucial due to the associated health and environmental risks of chlorophenols (Adeyemi et al., 2020).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of chlorophenyl compounds. This includes the development of techniques for synthesizing diarylalkynes from propiolic acid, highlighting the versatility of these compounds in chemical synthesis (Park et al., 2010).

Applications in Organic Reactions

  • Role in Organic Reactions : Propiolic acids, including 3-(3-Chlorophenyl)propiolic acid, have seen recent advances in various organic reactions, demonstrating their importance as reactants in diverse chemical processes (Chen et al., 2020).

Safety And Hazards

3-(3-Chlorophenyl)propiolic acid is classified as harmful if swallowed and may cause an allergic skin reaction . It can also cause serious eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-(3-chlorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZPNZKFMZQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224692
Record name 3-(3-Chlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 3-(3-Chlorophenyl)-2-propynoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3462
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID
Record name 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-(3-Chlorophenyl)propiolic acid

Color/Form

CRYSTALS FROM ACETIC ACID & BENZENE-PETROLEUM ETHER

CAS RN

7396-28-3
Record name 3-(3-Chlorophenyl)-2-propynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7396-28-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Chlorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N265Q95PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

144.3-145.1 °C
Record name 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)propiolic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)propiolic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)propiolic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Chlorophenyl)propiolic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)propiolic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)propiolic acid

Citations

For This Compound
11
Citations
FM Irudayanathan, J Noh, J Choi… - Advanced Synthesis & …, 2014 - Wiley Online Library
Isoindolin‐1‐ones and isoquinolin‐1‐ones were selectively synthesized from the reaction of 2‐halobenzoic acid, arylalkynylcarboxylic acid and ammonium acetate (NH 4 OAc) in the …
Number of citations: 37 onlinelibrary.wiley.com
A Jayaraman, E Cho, J Kim… - Advanced Synthesis & …, 2018 - Wiley Online Library
Tribromomethyl ketone and tribromovinyl derivatives were selectively prepared from the decarboxylative tribromination. The reaction between propiolic acid derivatives and …
Number of citations: 21 onlinelibrary.wiley.com
GC Edwin Raja, FM Irudayanathan… - The Journal of …, 2016 - ACS Publications
A Ni catalytic system was developed for the decarboxylative coupling reaction of alkynyl carboxylic acids with organosilanes. Ni(acac) 2 and 1,10-phenanthroline showed the best result …
Number of citations: 46 pubs.acs.org
B Yu, P Yang, X Gao, Z Yang, Y Zhao, H Zhang… - Science China …, 2018 - Springer
CO 2 incorporation into C–H bonds is an important and interesting topic. Herein a sequential protocol for C(sp)–H carboxylation by employing a metal-free C–H activation/catalytic …
Number of citations: 14 link.springer.com
A Jayaraman, E Cho, FM Irudayanathan… - Advanced Synthesis …, 2018 - Wiley Online Library
2,2,2‐Trichloroacetophenone derivatives were synthesized via decarboxylative trichlorination from arylpropiolic acids and trichloroisocyanuric acid (TCCA). The reaction was performed …
Number of citations: 20 onlinelibrary.wiley.com
FM Irudayanathan, GCE Raja, S Lee - Tetrahedron, 2015 - Elsevier
2,5-Diaryl-substituted furans were synthesized from the copper-catalyzed decarboxylative coupling of aryl-substituted aryl propiolic acids in the presence of H 2 O. The homocoupling of …
Number of citations: 26 www.sciencedirect.com
J Meesin, P Katrun, C Pareseecharoen… - The Journal of …, 2016 - ACS Publications
A highly efficient and generally applicable iodine-catalyzed reaction of arylacetylenic acids and arylacetylenes with sodium sulfinates for the synthesis of arylacetylenic sulfones was …
Number of citations: 95 pubs.acs.org
JB Shi, Q Bu, BY Liu, B Dai, N Liu - The Journal of Organic …, 2020 - ACS Publications
An organocatalytic strategy for the direct carboxylation of terminal alkynes with CO 2 has been developed. The combined use of a bifunctional organocatalyst and Cs 2 CO 3 resulted in …
Number of citations: 13 pubs.acs.org
C Fei, T Sheng, L Ning, D Bin - Chinese Journal of Organic …, 2022 - sioc-journal.cn
A type of CNN-type binuclear Cu (Ⅰ) complexes was used in the direct carboxylation of the terminal alkynes under room temperature and atmospheric CO 2 with a low catalyst loading. …
Number of citations: 2 sioc-journal.cn
A Hosseinian, PDK Nezhad, S Ahmadi… - Journal of Sulfur …, 2019 - Taylor & Francis
This review highlights a number of recent discoveries and advances in the construction of carbon-sulfur bonds through decarboxylative cross-coupling reactions between carboxylic …
Number of citations: 43 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.